1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Lipophilicity Physicochemical profiling Membrane permeability

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde (CAS 958443-35-1) is a heterocyclic small molecule (C9H10F3N3OS, MW 265.26) that combines three pharmacophoric elements: a 5-(trifluoromethyl)-1,3,4-thiadiazole ring, a piperidine scaffold, and a reactive aldehyde handle at the 4-position. It is produced as part of the Maybridge screening collection by Thermo Fisher Scientific, which comprises over 53,000 structurally diverse, drug-like organic compounds purpose-built for high-throughput screening and fragment-based drug discovery.

Molecular Formula C9H10F3N3OS
Molecular Weight 265.26 g/mol
CAS No. 958443-35-1
Cat. No. B1500623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
CAS958443-35-1
Molecular FormulaC9H10F3N3OS
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F
InChIInChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2
InChIKeyKCQHHTNKNJXRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde (CAS 958443-35-1): A Trifluoromethyl-Thiadiazole-Piperidine Aldehyde Building Block


1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde (CAS 958443-35-1) is a heterocyclic small molecule (C9H10F3N3OS, MW 265.26) that combines three pharmacophoric elements: a 5-(trifluoromethyl)-1,3,4-thiadiazole ring, a piperidine scaffold, and a reactive aldehyde handle at the 4-position. It is produced as part of the Maybridge screening collection by Thermo Fisher Scientific, which comprises over 53,000 structurally diverse, drug-like organic compounds purpose-built for high-throughput screening and fragment-based drug discovery [1]. The compound complies with Lipinski's Rule of Five (MW <500, cLogP <5, HBA ≤4, HBD =0, rotatable bonds =3), placing it within the orally bioavailable drug-like chemical space [2]. The trifluoromethyl substituent on the electron-deficient thiadiazole ring contributes to enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogs, a characteristic well-documented across the 1,3,4-thiadiazole class [3].

Why Generic Substitution Falls Short for 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde


Substituting this compound with a structurally related analog—such as the corresponding carboxylic acid derivative (CAS 950603-35-7), the piperazine variant (CAS 562858-09-7), or the non-carbonyl piperidine analog—results in a fundamentally different chemical entity with altered reactivity, lipophilicity, and hydrogen-bonding capacity. The aldehyde group at the 4-position of the piperidine ring provides a uniquely reactive handle for condensation chemistry (Schiff base formation, reductive amination, hydrazone synthesis) that is entirely absent in the carboxylic acid, non-functionalized piperidine, or piperazine analogs [1]. Measured LogP values diverge meaningfully: the target aldehyde (LogP 2.04) is more lipophilic than the piperazine analog (LogP 1.36) and slightly more so than the carboxylic acid analog (LogP 1.92), differences that directly impact membrane permeability, nonspecific protein binding, and assay performance in screening campaigns [2]. Furthermore, the replacement of the thiadiazole with other heterocycles (oxadiazole, thiazole, triazole) or removal of the trifluoromethyl group eliminates the specific electronic and steric profile conferred by the electron-withdrawing -CF3 substituent, which is known to modulate metabolic stability and target-binding interactions in 1,3,4-thiadiazole-containing bioactive molecules [3].

Quantitative Differentiation Evidence for 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde (CAS 958443-35-1)


Lipophilicity Advantage Over the Piperazine Analog: LogP Comparison

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.04, which is 0.68 log units higher than that of the corresponding piperazine analog, 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine (LogP 1.36) [1]. This difference corresponds to an approximately 4.8-fold higher theoretical partition into a lipid phase, suggesting substantially greater passive membrane permeability for the piperidine-aldehyde scaffold relative to the piperazine variant. For screening applications where cellular target engagement is required, this lipophilicity differential can translate into measurably different intracellular exposure and hit-call outcomes.

Lipophilicity Physicochemical profiling Membrane permeability

Intermediate Polar Surface Area Relative to Carboxylic Acid and Piperazine Analogs

The target compound's computed polar surface area (PSA) of 74.33 Ų occupies an intermediate position between the piperazine analog (PSA 69.29 Ų, yielding a ΔPSA of +5.04 Ų) and the carboxylic acid analog (PSA 94.56 Ų, yielding a ΔPSA of −20.23 Ų) [1]. PSA values below 140 Ų are generally associated with good oral absorption, and values below 90 Ų are predictive of blood-brain barrier penetration. The carboxylic acid analog's PSA of 94.56 Ų crosses above the 90 Ų threshold commonly associated with reduced CNS penetration, while the target compound's PSA of 74.33 Ų remains below this threshold, theoretically enabling broader tissue distribution in vivo.

Polar surface area Drug-likeness Absorption prediction

Reactive Aldehyde Handle Enables Unique Derivatization Chemistry Absent in Carboxylic Acid and Non-Functionalized Analogs

The 4-carbaldehyde functionality on the piperidine ring of the target compound provides a reactive electrophilic center capable of undergoing chemoselective transformations—including Schiff base condensation with primary amines, reductive amination to secondary/tertiary amines, and hydrazone/oxime formation—under mild conditions [1]. In contrast, the direct carboxylic acid analog (CAS 950603-35-7) requires activation (e.g., coupling reagents) for amide bond formation, and the non-functionalized piperidine analog (2-piperidin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole) lacks a reactive handle entirely, precluding modular derivatization without prior C–H functionalization . This aldehyde reactivity is particularly valuable in fragment-based drug discovery (FBDD), where the aldehyde can serve as a synthetic anchor point for fragment growing, linking, or merging strategies . The 1,3,4-thiadiazole-based Schiff base literature consistently demonstrates that aldehyde-bearing thiadiazole precursors enable rapid access to diverse compound libraries with tunable biological activity profiles [2].

Synthetic versatility Schiff base Library synthesis Fragment elaboration

Lipinski Rule-of-Five Compliance Profile Confirms Drug-Like Chemical Space Positioning

The target compound fully satisfies all four Lipinski Rule-of-Five criteria: molecular weight 265.26 Da (<500), computed LogP 2.04 (<5), hydrogen bond acceptors = 4 (<10), and hydrogen bond donors = 0 (<5) [1]. Additionally, it possesses only 3 rotatable bonds (<10) and a topological polar surface area of 74.33 Ų (<140 Ų), placing it well within the optimal drug-like chemical space. By comparison, the carboxylic acid analog (CAS 950603-35-7) has 1 hydrogen bond donor, which can negatively impact membrane permeability and oral absorption. The Maybridge screening collection, of which this compound is a part, has a mean cLogP of 3.23 and a mean molecular weight of 325 Da—the target compound's lower LogP (2.04 vs. 3.23) and lower MW (265 vs. 325) indicate a more favorable drug-likeness profile than the collection average, with potentially superior solubility and permeability characteristics [2].

Drug-likeness Lipinski parameters Oral bioavailability prediction Screening library quality

Trifluoromethyl-Thiadiazole Scaffold: Class-Level Evidence for Enhanced Metabolic Stability and Bioactivity

The 5-trifluoromethyl substituent on the 1,3,4-thiadiazole ring confers well-established advantages over non-fluorinated (e.g., 5-methyl or 5-H) analogs, including increased metabolic stability via resistance to oxidative metabolism at the thiadiazole C-5 position, enhanced lipophilicity for membrane penetration, and strengthened target-binding interactions through fluorine-mediated hydrophobic and electrostatic effects [1]. In a representative study of 2-trifluoromethyl-6-arylimidazo[2,1-b][1,3,4]-thiadiazole derivatives containing substituted piperazine motifs, several compounds exhibited fungicidal activity at 50 mg/L against Cercospora arachidicola, Physalospora piricola, and Rhizoctonia cereali, with the trifluoromethyl group identified as a critical determinant of bioactivity [2]. While these data are from structurally distinct but scaffold-related compounds, the consistent pharmacophoric contribution of the -CF3 group on the 1,3,4-thiadiazole nucleus supports the inference that the target compound's trifluoromethyl substitution confers superior metabolic and target-engagement properties compared to 5-H or 5-alkyl thiadiazole analogs [3].

Metabolic stability Trifluoromethyl effect 1,3,4-Thiadiazole pharmacology Bioisosterism

Optimal Research and Procurement Scenarios for 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde (CAS 958443-35-1)


Fragment-Based Drug Discovery (FBDD) and Hit Identification Screening

The compound's position within the Maybridge screening collection—a library independently demonstrated to exhibit the highest number of singletons and clusters among in-house commercial libraries when benchmarked against the Available Chemicals Directory (ACD) and World Drug Index (WDI)—makes it a high-value entry for diverse fragment-based and high-throughput screening campaigns [1]. Its molecular weight (265 Da), moderate LogP (2.04), and zero H-bond donor count align with fragment-like property guidelines, while the aldehyde handle provides a natural anchor point for fragment elaboration upon hit identification . Researchers procuring this compound for primary screening benefit from the Maybridge collection's documented 95% purity specification and exclusion of reactive false-positive substructures .

Synthetic Building Block for Schiff Base and Hydrazone Library Synthesis

The 4-carbaldehyde group enables this compound to serve as a privileged aldehyde building block for the synthesis of Schiff base and hydrazone compound libraries. The established 1,3,4-thiadiazole Schiff base literature demonstrates that aldehyde-functionalized thiadiazole precursors react efficiently with diverse amines under mild acidic or phase-transfer catalysis conditions to generate structurally varied products with documented antibacterial, antidiabetic, and anticancer activities [2]. The trifluoromethyl group additionally enhances the electron-withdrawing character of the thiadiazole, potentially activating the aldehyde toward nucleophilic attack relative to non-fluorinated analogs.

Physicochemical Benchmarking and ADME Property Optimization in Lead Series

With a well-characterized computed property profile (LogP 2.04, PSA 74.33 Ų, HBA 4, HBD 0, RotB 3) benchmarked against both close analogs and the broader Maybridge collection mean (cLogP 3.23, MW 325), this compound can serve as a reference standard for tuning lipophilicity and polarity within a thiadiazole-piperidine lead series [3]. Its PSA of 74.33 Ų—below the 90 Ų CNS permeability threshold—positions it as a preferred core scaffold over the carboxylic acid analog (PSA 94.56 Ų) for CNS-targeted programs, while its intermediate LogP (2.04 vs. 1.36 for the piperazine analog) offers balanced aqueous solubility and membrane permeability .

Structure-Activity Relationship (SAR) Exploration of 1,3,4-Thiadiazole Pharmacophores

For medicinal chemistry teams exploring the SAR of 1,3,4-thiadiazole-containing bioactive molecules, this compound represents a modular scaffold where three distinct vectors can be independently varied: the 5-trifluoromethyl substituent (modulating electronics and lipophilicity), the piperidine ring (conformational constraint and basicity), and the 4-aldehyde (a reactive handle for derivatization or a bioisosteric replacement point). The class-level evidence that trifluoromethyl-substituted 1,3,4-thiadiazoles demonstrate superior α-amylase and α-glucosidase inhibition compared to non-fluorinated analogs (IC50 = 1.60 ± 0.20 µM and 2.40 ± 0.10 µM for the -CF3 analog vs. Acarbose IC50 = 5.30 ± 0.20 µM and 6.10 ± 0.10 µM) supports the strategic value of this substitution pattern in target-directed library design .

Quote Request

Request a Quote for 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.